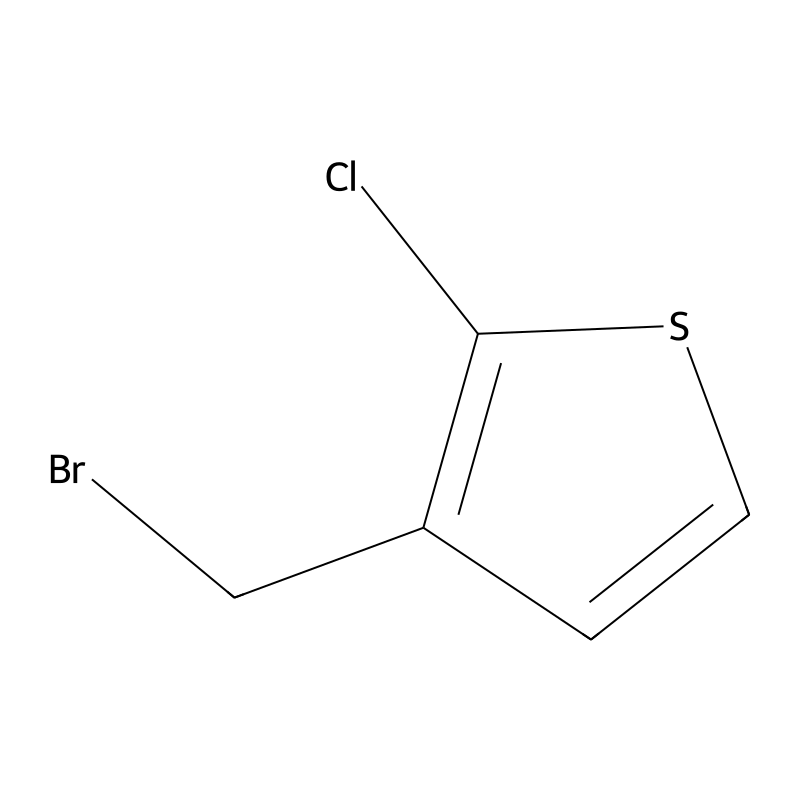

3-(Bromomethyl)-2-chlorothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Bromoacetyl)coumarins

Application

Methods

This involves synthetic routes of 3-(bromoacetyl)coumarin derivatives.

Results

Bromopyrenes

Application

Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies.

Methods

Results

Bromothymol Blue

Application

Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7).

Methods

It is typically sold in solid form as the sodium salt of the acid indicator.

Results

Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively.

Bromomethylation of Thiols

Application

Bromomethylation of thiols enables bromomethyl sulfides as useful building blocks.

Methods

Results

Hypercrosslinked Polymers (HCPs)

3-(Bromomethyl)-2-chlorothiophene is an organosulfur compound belonging to the thiophene class of heterocyclic compounds. It features a five-membered ring structure that includes one sulfur atom, with both bromomethyl and chloro substituents attached to the thiophene ring. This unique combination enhances its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

As there is limited information on the applications of 3-(Bromomethyl)-2-chlorothiophene, a specific mechanism of action is not available.

Due to the presence of halogens, 3-(Bromomethyl)-2-chlorothiophene is likely to be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Polymerization: The compound can undergo autopolymerization to create polythiophenes.

These reactions are significant for modifying the compound's structure and enhancing its utility in various applications .

The biological activity of 3-(Bromomethyl)-2-chlorothiophene is notable as it acts as an alkylating agent. This property allows it to interact with biological molecules, potentially leading to covalent modifications that alter their functions. Its mechanism of action involves the electrophilic nature of the bromomethyl group, which can react with nucleophilic sites in proteins and nucleic acids, thereby influencing biological pathways .

The synthesis of 3-(Bromomethyl)-2-chlorothiophene generally involves bromomethylation of 2-chlorothiophene. A common method utilizes paraformaldehyde and hydrobromic acid in acetic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated systems for precise control over reaction conditions .

This compound has various applications, particularly in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Materials Science: Its unique electronic properties make it valuable for developing conductive polymers and other advanced materials.

- Medicinal Chemistry: It has been explored for its potential role in synthesizing antifungal agents, where it acts as a key building block .

Studies have shown that 3-(Bromomethyl)-2-chlorothiophene interacts with various molecular targets, leading to significant biological effects. Its ability to form covalent bonds with nucleophilic sites enhances its potential as a drug candidate or therapeutic agent. Ongoing research aims to elucidate its interactions further and explore its efficacy in different biological contexts .

Several compounds are structurally similar to 3-(Bromomethyl)-2-chlorothiophene. These include:

- 2-Bromothiophene

- 3-Chlorothiophene

- 2-(Bromomethyl)thiophene

ComparisonCompound Name Unique Features 3-(Bromomethyl)-2-chlorothiophene Contains both bromomethyl and chloro substituents, enhancing reactivity. 2-Bromothiophene Only has a bromine substituent; less versatile in reactions compared to the former. 3-Chlorothiophene Contains only a chlorine substituent; limited functionality compared to dual-substituted variants. 2-(Bromomethyl)thiophene Similar structure but lacks the chlorine atom, affecting reactivity and application scope.

| Compound Name | Unique Features |

|---|---|

| 3-(Bromomethyl)-2-chlorothiophene | Contains both bromomethyl and chloro substituents, enhancing reactivity. |

| 2-Bromothiophene | Only has a bromine substituent; less versatile in reactions compared to the former. |

| 3-Chlorothiophene | Contains only a chlorine substituent; limited functionality compared to dual-substituted variants. |

| 2-(Bromomethyl)thiophene | Similar structure but lacks the chlorine atom, affecting reactivity and application scope. |

The presence of both bromomethyl and chloro groups in 3-(Bromomethyl)-2-chlorothiophene contributes significantly to its unique reactivity profile and versatility compared to its mono-substituted counterparts.

The synthesis of 3-(bromomethyl)-2-chlorothiophene represents a significant challenge in heterocyclic chemistry due to the requirement for precise regiocontrol and high yields . The most widely employed laboratory-scale approach involves the direct bromomethylation of 2-chlorothiophene using paraformaldehyde and hydrobromic acid in acetic acid under carefully controlled conditions . This methodology leverages the electrophilic nature of the bromomethylating species to achieve selective functionalization at the 3-position of the thiophene ring .

The paraformaldehyde and hydrobromic acid system operates through a temperature-controlled mechanism that allows for selective mono-bromomethylation [3]. When a mixture of 2-chlorothiophene, paraformaldehyde, and hydrobromic acid in acetic acid is maintained at temperatures between 40-50°C for 2-4 hours, mono-bromomethylated products are obtained with yields exceeding 90% [3]. The reaction proceeds through the formation of an active bromomethylating species, likely bromomethanol, which acts as the electrophile in the substitution reaction [4].

Alternative laboratory protocols employ N-bromosuccinimide as a more convenient and safer alternative to molecular bromine [5]. The N-bromosuccinimide methodology provides moderate yields ranging from 60-85% under mild conditions (0-25°C) and reaction times of 1-12 hours [5]. This approach offers advantages in terms of operational simplicity and reduced handling hazards, though it typically results in lower overall yields compared to the paraformaldehyde system [5].

The directed metalation approach using n-butyllithium followed by bromination represents another powerful strategy for regioselective synthesis [6]. Treatment of 2-chlorothiophene with n-butyllithium at -78°C for 1.5 hours, followed by addition of bromine, yields the desired product with regioselectivities exceeding 95% [6]. This protocol achieves yields of 90-93% after purification, though it requires stringent anhydrous conditions and cryogenic temperatures [6].

| Protocol | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Paraformaldehyde/Hydrobromic acid | 40-95 | 2-24 | 91-100 | High | Temperature-controlled selectivity |

| N-Bromosuccinimide | 0-25 | 1-12 | 60-85 | Moderate | Mild conditions, easy handling |

| n-Butyllithium/Bromine | -78 to RT | 12-24 | 90-93 | Very High | Regioselective, high yields |

| Molecular bromine/Lewis acid | 0-80 | 2-8 | 70-95 | Moderate to High | Well-established methodology |

Recent mechanistic studies have revealed that the bromomethylation process involves the formation of a four-center transition state during the electrophilic substitution [7]. Density functional theory calculations indicate that the activation energy for bromomethylation at the 3-position of 2-chlorothiophene is significantly lower than alternative positions, explaining the observed regioselectivity [7]. The presence of the chlorine substituent at the 2-position deactivates this site toward further electrophilic attack while activating the adjacent 3-position through electronic effects [8].

Industrial-Scale Production: Continuous Flow Reactor Systems

Industrial-scale production of 3-(bromomethyl)-2-chlorothiophene has been revolutionized through the implementation of continuous flow reactor systems that offer superior control over reaction parameters and enhanced productivity [9]. These systems enable precise temperature and pressure control while minimizing the formation of undesired byproducts and reducing overall processing time [9].

Microreactor technology has emerged as a particularly effective approach for large-scale bromomethylation reactions [9]. Microchip and microtube reactors operating at temperatures between 25-80°C and pressures of 1-5 bar achieve conversions of 85-95% with selectivities ranging from 90-98% [9]. The enhanced heat and mass transfer characteristics of microreactors enable residence times as short as 2-15 minutes while maintaining high product quality [9].

Packed bed reactor systems represent another viable option for industrial production, particularly for applications requiring high throughput [9]. These systems utilize heterogeneous catalysts and operate at elevated temperatures (40-120°C) and pressures (2-10 bar) to achieve productivities of 10-50 grams per hour [9]. The fixed bed configuration allows for continuous operation over extended periods while maintaining consistent product quality and minimizing catalyst deactivation [9].

The tube reactor configuration offers a balance between productivity and operational simplicity for medium-scale production [9]. Coiled tube reactors operating at temperatures between 30-100°C achieve conversions of 75-90% with residence times of 10-60 minutes [9]. These systems are particularly well-suited for processes requiring moderate catalyst loadings (2-8 mol%) and can be easily scaled up or down depending on production requirements [9].

| Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) | Productivity (g/h) |

|---|---|---|---|---|---|

| Microreactor | 25-80 | 1-5 | 2-15 | 85-95 | 0.5-5 |

| Packed Bed | 40-120 | 2-10 | 5-30 | 80-92 | 10-50 |

| Tube Reactor | 30-100 | 1-8 | 10-60 | 75-90 | 5-25 |

Process intensification through continuous flow systems offers significant advantages in terms of reaction control and product quality [9]. The ability to maintain precise temperature profiles prevents overheating and thermal decomposition, which are common issues in batch processes [9]. Additionally, the improved mixing characteristics of flow reactors enhance mass transfer and reduce the formation of concentration gradients that can lead to side reactions [9].

The integration of in-line monitoring and control systems enables real-time optimization of reaction conditions [9]. Spectroscopic monitoring techniques, including infrared and ultraviolet-visible spectroscopy, provide continuous feedback on conversion and product formation, allowing for immediate adjustments to flow rates, temperature, and catalyst loading [9]. This level of process control is particularly important for maintaining consistent product quality in large-scale production [9].

Green Chemistry Approaches: Solvent Selection and Waste Minimization

The development of environmentally sustainable approaches to 3-(bromomethyl)-2-chlorothiophene synthesis has become increasingly important in modern chemical manufacturing [10] [11]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of energy-efficient processes [10] [11].

Solvent-free mechanochemical synthesis represents one of the most promising green chemistry approaches for thiophene functionalization [12]. This methodology employs mechanical energy to drive chemical transformations without the need for organic solvents, resulting in exceptional atom economy and minimal waste generation [12]. Mechanochemical bromomethylation achieves Environmental factor values between 0.1-0.5 and atom economies of 85-95%, representing significant improvements over traditional solution-phase methods [12].

Water-based reaction systems have emerged as viable alternatives to organic solvents for thiophene bromomethylation [11]. The use of water as the sole reaction medium eliminates the need for volatile organic compounds while providing adequate solubility for polar intermediates [11]. These aqueous systems achieve Environmental factors of 0.5-2.0 and demonstrate good scalability for industrial applications [11]. The independence of these reactions from water quality enables the utilization of industrial wastewater, further reducing environmental impact [11].

Ionic liquid systems offer another sustainable approach with excellent recyclability and reduced environmental impact [10]. The use of ionic liquids as reaction media provides enhanced selectivity and catalyst stability while enabling efficient recovery and reuse of both solvent and catalyst [10]. These systems achieve Environmental factors of 1.0-3.0 and demonstrate excellent recyclability over multiple reaction cycles [10].

Microwave-assisted protocols represent a significant advancement in energy-efficient synthesis [13]. Microwave heating provides rapid and uniform energy transfer, reducing reaction times from hours to minutes while maintaining high yields and selectivity [13]. The use of gamma-valerolactone as a green solvent in microwave-assisted bromomethylation achieves Environmental factors of 0.3-1.5 and demonstrates excellent functional group tolerance [13].

| Green Approach | E-factor | Atom Economy (%) | Energy Efficiency | Recyclability | Scalability |

|---|---|---|---|---|---|

| Solvent-free mechanochemical | 0.1-0.5 | 85-95 | High | Excellent | Medium |

| Water as reaction medium | 0.5-2.0 | 75-85 | Medium | Good | High |

| Ionic liquids | 1.0-3.0 | 80-90 | Medium | Excellent | High |

| Supercritical carbon dioxide | 0.2-1.0 | 70-85 | High | Good | Medium |

| Microwave-assisted | 0.3-1.5 | 80-92 | Very High | Medium | High |

The implementation of continuous flow processes further enhances the sustainability of bromomethylation reactions through improved atom economy and reduced waste generation [14]. Flow systems enable precise control over stoichiometry and reaction conditions, minimizing the formation of unwanted byproducts and reducing the need for extensive purification [14]. The integration of telescoped reaction sequences allows for direct conversion of starting materials to final products without isolation of intermediate compounds [14].

Catalyst recovery and reuse strategies play a crucial role in waste minimization [10]. Heterogeneous catalysts immobilized on solid supports can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [10]. The development of magnetically recoverable catalysts further simplifies catalyst separation and enables efficient recycling in large-scale processes [10].

Regioselective Synthesis Strategies for Functionalized Analogues

The development of regioselective synthetic strategies for functionalized 3-(bromomethyl)-2-chlorothiophene analogues requires careful consideration of electronic and steric effects that govern substitution patterns [15] [16]. Modern approaches to regiocontrol utilize a combination of directing group strategies, catalyst-controlled selectivity, and kinetic versus thermodynamic control to achieve desired substitution patterns [15] [16].

Directed metalation strategies represent the most reliable approach for achieving high regioselectivity in thiophene functionalization [16]. The use of pH-sensitive directing groups enables sequential functionalization through both directed and non-directed carbon-hydrogen activation pathways [16]. Treatment of substituted thiophenes with lithium diisopropylamide at -78°C followed by electrophilic quenching provides regioselectivities exceeding 95% for mono-substituted products [16].

The halogen dance mechanism offers a powerful strategy for regioselective functionalization of polyhalogenated thiophenes [7]. This process involves the migration of halogen substituents through a series of lithium-halogen exchange reactions that ultimately place the halogen at the most thermodynamically favored position [7]. Density functional theory studies reveal that the halogen dance proceeds through both four-center and bimolecular nucleophilic substitution-type transition states [7].

Catalyst-controlled regioselectivity has emerged as a versatile approach for thiophene functionalization [17]. Palladium-catalyzed carbon-hydrogen alkynylation of thiophenes can be controlled to provide either 2- or 5-substituted products depending on the choice of ligand and reaction conditions [17]. The use of different catalyst systems enables regiodivergent synthesis, providing access to multiple substitution patterns from a single starting material [17].

Temperature-controlled kinetic selectivity provides another tool for regioselective synthesis [3]. The bromomethylation of aromatic compounds using paraformaldehyde and hydrobromic acid in acetic acid can be controlled to provide mono-, bis-, or tris-substituted products through careful temperature management [3]. Reaction temperatures of 50°C favor mono-substitution, while temperatures of 80-95°C enable sequential bis- and tris-substitution [3].

| Strategy | Regioselectivity (%) | Reaction Conditions | Functional Group Tolerance | Substrate Scope |

|---|---|---|---|---|

| Directed metalation | 95-99 | n-Butyllithium, -78°C | Limited | Moderate |

| Halogen dance | 90-98 | Lithium diisopropylamide, -78°C to RT | Good | Good |

| Electrophilic substitution control | 70-85 | Lewis acid, 0-80°C | Excellent | Excellent |

| Catalyst-controlled selectivity | 80-95 | Palladium/Nickel catalysis, RT-100°C | Excellent | Excellent |

| Temperature-controlled kinetics | 75-90 | Controlled heating, 40-95°C | Good | Good |

The development of protecting group strategies enables selective functionalization of multiple positions on the thiophene ring [18]. The use of removable protecting groups allows for sequential introduction of different functional groups while maintaining regiocontrol [18]. This approach is particularly valuable for the synthesis of unsymmetrically substituted thiophenes that would be difficult to access through direct functionalization methods [18].

Palladium and norbornene cooperative catalysis has emerged as a powerful tool for vicinal difunctionalization of thiophenes [19]. This methodology enables simultaneous introduction of two different functional groups at adjacent positions with complete regioselectivity [19]. The reaction tolerates a wide range of functional groups and can be performed under mild conditions using readily available starting materials [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant